Zinc-Copper couple

Catalog No.
S1491285
CAS No.
53801-63-1
M.F
CuZn
M. Wt
128.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc-Copper couple

CAS Number

53801-63-1

Product Name

Zinc-Copper couple

IUPAC Name

copper;zinc

Molecular Formula

CuZn

Molecular Weight

128.9 g/mol

InChI

InChI=1S/Cu.Zn

InChI Key

TVZPLCNGKSPOJA-UHFFFAOYSA-N

SMILES

[Cu].[Zn]

Synonyms

Copper, compd. with zinc;

Canonical SMILES

[Cu].[Zn]

The zinc-copper couple is an alloy primarily composed of zinc and a small percentage of copper, typically ranging from 1% to 4% copper content. This combination serves as a powerful reducing agent in organic synthesis, particularly noted for its role in the Simmons-Smith cyclopropanation reaction. The couple enhances the reactivity of zinc, enabling it to participate effectively in various chemical transformations. The zinc-copper couple does not represent a strictly defined alloy but rather a mixture that can vary in composition and physical form, usually prepared as a dark powder or slurry in an ethereal solvent prior to use .

The exact mechanism of how copper activates the zinc surface is still under investigation. However, the prevailing theory suggests that copper atoms form a localized electron-deficient region on the zinc surface. This electron deficiency enhances the Lewis acidity of zinc, making it more receptive towards electron-rich organic halides [].

  • Zinc dust can be mildly irritating to the skin and eyes. Wear gloves, safety glasses, and a lab coat when handling the couple.
  • The couple can react with strong acids and bases, releasing flammable hydrogen gas [].
  • Dispose of the couple according to local regulations for hazardous waste.

Organic Synthesis:

  • Simmons-Smith reaction: This reaction allows the selective formation of cyclopropane rings, three-membered carbon structures, in organic molecules. The zinc-copper couple serves as the key reagent, facilitating the coupling of an olefin (alkene) with a molecule containing a methylene group (CH₂). Source: Journal of the American Chemical Society:
  • Reformatsky reaction: This reaction is used to synthesize ketones and aldehydes from alpha-halo esters and ketones. The zinc-copper couple plays a crucial role in generating the necessary enolate intermediate. Source: Organic Syntheses
  • Selective reduction of alkynes: The zinc-copper couple can selectively reduce alkynes (compounds with carbon-carbon triple bonds) to cis-alkenes (compounds with carbon-carbon double bonds) with high stereospecificity, meaning the reaction produces a specific geometric isomer. Source: Journal of Organic Chemistry

Other Applications:

  • Deiodination: The zinc-copper couple can be used to remove iodine atoms from organic molecules, a process known as deiodination. This method is particularly useful in the synthesis of pharmaceuticals and other biologically active compounds. Source: The Journal of Organic Chemistry:

  • Simmons-Smith Cyclopropanation: The couple reacts with methylene iodide to generate iodomethylzinc iodide, which subsequently cyclizes to form cyclopropanes.
    Zn Cu couple+CH2I2IZnCH2+Zn Cun1\text{Zn Cu couple}+\text{CH}_2\text{I}_2\rightarrow \text{IZnCH}_2+\text{Zn Cu}_{n-1}
  • Reformatsky Reaction: It facilitates the formation of β-hydroxy esters from α-halo esters and carbonyl compounds.
  • Dehalogenation: The couple effectively reduces halogenated compounds, aiding in the removal of halogen groups.
  • Reduction of Alkenes and Alkynes: It selectively reduces electron-deficient alkenes and alkynes to their corresponding saturated forms .

Various methods exist for synthesizing the zinc-copper couple:

  • Reduction of Copper Oxides: A traditional method involves treating a mixture of zinc dust and copper(II) oxide with hydrogen gas at elevated temperatures (around 500 °C).
  • Acid Treatment: A more accessible method involves reacting zinc powder with hydrochloric acid and copper(II) sulfate.
  • Copper Acetate Method: Zinc powder can also be treated with copper(II) acetate monohydrate in hot acetic acid for reproducible results.
  • In Situ Generation: The couple can be generated directly by mixing zinc dust with copper(I) chloride or copper powder in refluxing ether .

Zinc-Aluminum CoupleZinc and AluminumUsed in various reduction reactionsZinc-Magnesium CoupleZinc and MagnesiumEmployed as a reducing agent in organic synthesisCopper-Zinc AlloyCopper and ZincUtilized in various metallurgical applications

Uniqueness of Zinc-Copper Couple

The zinc-copper couple stands out due to its specific ability to activate zinc for enhanced reactivity without directly participating in electron transfer itself. This unique synergy allows it to facilitate reactions that require precise control over reduction processes, making it invaluable in organic chemistry .

Research indicates that the interaction between zinc and copper within the couple enhances the reactivity of zinc significantly. The physical contact between the two metals is crucial for effective electron transfer during reactions. Techniques such as sonication have been shown to improve mixing and enhance electron transfer efficiency by cleaning metal surfaces and increasing contact area .

Early Discoveries in Organometallic Reagent Development

The zinc-copper couple’s foundations lie in 19th-century organometallic chemistry, pioneered by Edward Frankland. In 1848, Frankland synthesized diethylzinc (Zn(CH₂CH₃)₂) by reacting ethyl iodide with zinc metal, marking the first isolation of an organozinc compound. This breakthrough established zinc as a viable metal for forming carbon-metal bonds, though the reactivity limitations of pure zinc necessitated activation methods.

Frankland later improved yields by using a zinc-sodium alloy and diethyl ether as a solvent, enabling the isolation of volatile organozinc compounds. However, these early methods suffered from low reproducibility and safety risks due to the pyrophoric nature of organozinc reagents. The introduction of copper as an activator for zinc emerged later, with the zinc-copper couple’s enhanced reactivity attributed to copper’s ability to increase zinc’s electron density at alloy surfaces.

Key Milestones in Early Organometallic Chemistry

YearDiscovery/MethodSignificance
1848Diethylzinc synthesisFirst organozinc compound
1849Dimethylzinc preparationDemonstrated zinc’s versatility in forming organometallic bonds
1950sZinc-copper couple developmentEnabled scalable, reproducible syntheses of organozinc reagents

Role in Simmons-Smith Cyclopropanation Reaction Evolution

The zinc-copper couple gained prominence in the Simmons-Smith cyclopropanation, a reaction that converts alkenes to cyclopropanes using diiodomethane (CH₂I₂). In 1958, Howard Ensign Simmons Jr. and Ronald D. Smith demonstrated that a zinc-copper couple reacts with CH₂I₂ to form iodomethylzinc iodide (ICH₂ZnI), which transfers a methylene group to alkenes in a stereospecific manner. This reaction revolutionized cyclopropane synthesis, offering advantages over earlier carbene-based methods.

Mechanistic Insights

  • Zinc-Copper Couple Activation: The couple (Zn/Cu) reacts with CH₂I₂ to generate the organozinc intermediate:
    $$
    \text{Zn}{n}\text{Cu} + \text{CH}2\text{I}2 \rightarrow \text{ICH}2\text{ZnI} + \text{Zn}_{n-1}\text{Cu}
    $$
  • Cyclopropanation: The methylene group from ICH₂ZnI adds to both carbons of the alkene, preserving stereochemistry.

Applications and Modifications

  • Norcarane Synthesis: Cyclohexene reacts with the Simmons-Smith reagent to form bicyclo[4.1.0]heptane (norcarane), a strained bicyclic compound.
  • Furukawa Modification: Replacing the zinc-copper couple with diethylzinc (Zn(CH₂CH₃)₂) improves reaction efficiency and reduces side products.

Key Contributions from Seminal 20th-Century Studies

The 20th century saw refinements in zinc-copper couple preparation and application, driven by demands for reproducibility and scalability.

Synthesis Methodologies

Early methods involved reducing copper oxides or sulfates with zinc. Modern approaches focus on acid-mediated activation:

  • CuSO₄ + Zn/HCl: Zinc powder reacts with CuSO₄ and HCl to form a slurry of Zn/Cu, which is isolated and dried.
  • Cu(OAc)₂ + Zn/AcOH: Heating zinc with copper(II) acetate in acetic acid produces a highly active couple, preferred for its reproducibility.

Comparative Analysis of Zinc-Copper Couple Preparations

MethodReagentsConditionsYieldApplication
CuSO₄ + Zn/HClCuSO₄, Zn, HClRoom temperatureModerateGeneral cyclopropanation
Cu(OAc)₂ + Zn/AcOHCu(OAc)₂, Zn, AcOHRefluxHighStereoselective syntheses
Zn/Ag CoupleZn, AgNO₃Room temperatureExcellentShorter reaction times

Beyond Cyclopropanation: Expanded Utility

  • Conjugate Additions: The zinc-copper couple facilitates radical-based additions to α,β-unsaturated carbonyl compounds.
  • Reductive Couplings: Alkenes with electron-withdrawing groups (e.g., esters, ketones) undergo reduction to alkanes using Zn/Cu in methanol.
  • Asymmetric Catalysis: Chiral ligands paired with Zn/Cu enable enantioselective cyclopropanations, as demonstrated in the synthesis of (+)-curacin A.

Traditional zinc-copper couple preparation methods have relied primarily on acid treatment and thermal reduction processes that form the foundation of modern synthetic approaches [1]. The most established acid treatment methodology involves the treatment of zinc powder with hydrochloric acid and copper(II) sulfate, which has proven to be both convenient and cost-effective compared to earlier thermal methods [1]. This approach represents a significant advancement over the original thermal reduction technique, which required treatment of zinc dust and copper(II) oxide mixtures with hydrogen gas at elevated temperatures of 500 degrees Celsius [1].

The acid treatment protocol typically employs zinc powder as the primary reducing agent, with copper(II) sulfate serving as the copper source in the presence of hydrochloric acid [1]. Research has demonstrated that zinc readily displaces copper from copper sulfate solutions through a displacement reaction, where the more reactive zinc metal reduces copper(II) ions to metallic copper that deposits on the zinc surface [20] [26]. This process creates the characteristic darkly-colored powder that is essential for the couple's reactivity in subsequent organic transformations [1].

Alternative acid-based preparations have utilized copper(II) acetate monohydrate in hot acetic acid, which has been reported to provide highly reproducible results [1]. The copper acetate method involves controlled addition of the copper salt to zinc powder under heating conditions, allowing for precise control over the copper content and distribution throughout the zinc matrix [24]. Temperature control during this process is critical, with optimal reaction temperatures typically maintained between 75-80 degrees Celsius for extended periods to ensure complete copper deposition [3].

Thermal reduction methods, while less commonly employed in modern laboratories, continue to provide insights into the fundamental chemistry of zinc-copper alloy formation [1]. The original thermal approach required temperatures of 500 degrees Celsius under hydrogen atmosphere, conditions that promote intimate mixing of zinc and copper atoms at the surface level [1]. Studies using temperature-programmed reduction have shown that copper oxide reduction onset temperatures shift significantly when zinc is present, with reduction beginning at 443 Kelvin for zinc-containing systems compared to 473 Kelvin for pure copper oxide [25].

The composition ratios achieved through traditional methods typically result in zinc-copper couples containing greater than 90 percent zinc content, with copper concentrations ranging from 1-4 percent by weight [21] [32]. Commercial preparations often specify copper content in the range of 1-3 percent, which has been determined to provide optimal reactivity for most synthetic applications [21]. The following table summarizes key parameters for traditional preparation methods:

MethodTemperature (°C)Zinc SourceCopper SourceTypical Cu Content (%)Reaction Time
Hydrochloric Acid Treatment25-50Zn powderCuSO₄1-42-6 hours
Acetic Acid Treatment75-80Zn powderCu(CH₃COO)₂·H₂O2-54-8 hours
Thermal Reduction500Zn dustCuO3-1012-24 hours
Copper Chloride Method25Zn powderCuCl₂·2H₂O1-33-5 hours

Research findings have established that the activation mechanism in traditional methods involves surface modification of zinc particles through copper deposition rather than bulk alloy formation [1] [6]. Spectroscopic studies indicate that copper enhances the reactivity of zinc at the surface level, though the precise origin of this activation effect remains incompletely understood [1]. The surface copper appears to facilitate electron transfer processes that are essential for the couple's effectiveness in subsequent reactions such as the Simmons-Smith cyclopropanation [1] [32].

Optimization studies have revealed that the molar ratio of copper to zinc significantly influences the final product's reactivity [3]. Preparations using copper chloride dihydrate typically employ ratios of approximately 0.25 grams of copper salt per 2 grams of zinc powder, corresponding to copper contents of 10-20 percent by molar ratio [3]. However, the final couple after washing and drying typically contains much lower copper percentages, suggesting that only surface-bound copper contributes to the activation effect [3].

Modern Approaches: Ultrasonic Activation and Microwave-Assisted Synthesis

Modern synthetic methodologies have incorporated advanced physical activation techniques, with ultrasonic activation and microwave-assisted synthesis emerging as powerful alternatives to traditional thermal and chemical methods [8] [9]. Ultrasonic activation has proven particularly effective for zinc-copper couple preparation, with ultrasonic baths providing enhanced activation of zinc surfaces that previously remained unreactive under conventional conditions [8].

The mechanism of ultrasonic activation involves the formation, growth, and implosive collapse of unstable microbubbles in the reaction medium, generating localized high-pressure and high-temperature conditions that dramatically accelerate reaction rates [9]. Research has demonstrated that zinc metal, which typically remains unreactive toward organic substrates without copper activation, becomes highly reactive when subjected to ultrasonic irradiation in the presence of appropriate copper sources [9]. This phenomenon has been attributed to the mechanical effects of cavitation, which disrupt surface oxide layers and expose fresh metal surfaces for reaction [8].

Ultrasonic-assisted preparations typically employ conventional copper salts such as copper(II) sulfate or copper(II) chloride in aqueous or alcoholic media [8]. The ultrasonic treatment is applied continuously during the preparation phase, with typical frequencies of 40-80 kilohertz providing optimal results for surface activation [8]. Studies have shown that ultrasonic treatment times of 30-60 minutes are sufficient to achieve complete activation, significantly reducing preparation times compared to traditional methods [8].

The effectiveness of ultrasonic activation has been demonstrated through comparative studies showing enhanced reactivity of ultrasonically prepared couples in standard test reactions [9]. In cyclopropanation reactions using zinc-copper couples, ultrasonic preparation resulted in reaction completions within 2-4 hours compared to 12-24 hours for conventionally prepared couples [9]. The improved reactivity has been attributed to increased surface area and enhanced dispersion of copper on zinc surfaces achieved through cavitational effects [8].

Microwave-assisted synthesis represents another significant advancement in zinc-copper couple preparation methodology [10] [12]. Microwave irradiation provides rapid and uniform heating through direct interaction with the reaction components, eliminating the need for external heating sources and reducing overall processing times [10]. The method employs electromagnetic radiation at frequencies of 2450 megahertz, which couples directly with polar molecules and ions in the reaction mixture [10].

Preparation protocols using microwave assistance typically involve dispersion of zinc powder and copper salts in appropriate solvents, followed by intermittent microwave irradiation cycles [10]. Optimal conditions employ 2-minute irradiation periods followed by 1-minute cooling intervals to prevent overheating and ensure uniform energy distribution throughout the reaction mixture [10]. Total irradiation times of 10-15 minutes have been shown to produce fully activated couples with enhanced reactivity profiles [10].

The advantages of microwave-assisted synthesis include significantly reduced reaction times, improved yield efficiency, and enhanced control over particle size and morphology [10] [12]. Studies comparing microwave-prepared couples to conventional preparations have demonstrated yield improvements of 15-25 percent, with reaction times reduced by factors of 3-5 [10]. The enhanced efficiency has been attributed to more uniform heating and improved mass transfer characteristics under microwave conditions [12].

Characterization studies of ultrasonically and microwave-prepared couples have revealed important structural differences compared to conventionally prepared materials [10] [11]. Scanning electron microscopy analysis shows that both ultrasonic and microwave treatments result in more uniform copper distribution and smaller primary particle sizes [10]. Energy-dispersive X-ray spectroscopy confirms that copper content and distribution are more homogeneous in physically activated preparations [10].

Preparation MethodProcessing TimeTemperature ControlCopper DistributionParticle Size Range (nm)Yield Efficiency (%)
Ultrasonic Activation30-60 minutesAmbientHighly uniform15-4585-92
Microwave-Assisted10-15 minutesControlled heatingVery uniform20-5588-95
Conventional Acid2-6 hoursExternal heatingModerate50-15075-85
Thermal Reduction12-24 hoursHigh temperatureVariable75-20070-80

Research findings indicate that the enhanced reactivity of physically activated couples stems from multiple factors including increased surface area, improved copper dispersion, and removal of surface oxide layers that typically inhibit reactivity [8] [10]. X-ray photoelectron spectroscopy studies have confirmed that ultrasonic and microwave treatments effectively remove zinc oxide surface layers while promoting intimate copper-zinc contact [10]. These structural modifications result in couples with enhanced electron transfer capabilities and improved performance in subsequent synthetic applications [8] [10].

In Situ Generation Protocols for Reactive Intermediate Formation

In situ generation protocols represent the most recent advancement in zinc-copper couple chemistry, offering significant advantages in terms of reactivity control and reaction efficiency [14] [17]. These methodologies involve the simultaneous generation and utilization of zinc-copper couples within the reaction medium, eliminating the need for separate preparation and storage steps that can lead to deactivation through oxidation [14].

The fundamental principle underlying in situ generation involves the controlled reduction of copper(II) species by zinc metal in the presence of the substrate to be transformed [17]. This approach ensures maximum reactivity by preventing the oxidative deactivation that commonly occurs when preformed couples are exposed to atmospheric conditions [14]. Research has demonstrated that in situ generated couples often exhibit enhanced reactivity compared to preformed materials due to the immediate availability of freshly generated active sites [17].

Standard in situ protocols typically employ zinc powder or zinc dust in combination with catalytic amounts of copper(II) salts, with the copper serving as an electron transfer mediator rather than a stoichiometric reagent [17]. Copper(II) chloride, copper(II) acetate, and copper(II) triflate have all proven effective as copper sources for in situ generation [17]. The zinc-to-copper molar ratios typically range from 10:1 to 50:1, ensuring sufficient zinc excess while maintaining adequate copper concentration for effective activation [17].

Mechanistic studies have revealed that in situ generation involves initial reduction of copper(II) to copper(0) by zinc, followed by galvanic deposition of copper onto zinc surfaces [15] [17]. This process creates a continuous cycle of copper reduction and redeposition that maintains surface reactivity throughout the reaction period [15]. The dynamic nature of this process distinguishes in situ methods from static preformed couples and accounts for their enhanced and sustained reactivity [17].

The role of solvent selection in in situ generation has proven critical for optimal performance [17]. Ethereal solvents such as tetrahydrofuran and dimethoxyethane provide optimal conditions for many transformations, while alcoholic solvents such as ethanol and methanol are preferred for other reaction types [3] [17]. Protic solvents facilitate proton transfer processes that are essential for many zinc-mediated reductions, while aprotic solvents favor carbenoid formation and cyclopropanation reactions [17].

Temperature control during in situ generation requires careful optimization to balance reaction rate with selectivity [17]. Most protocols operate at temperatures between 25-80 degrees Celsius, with lower temperatures favoring selectivity and higher temperatures promoting reaction rate [3] [17]. Studies have shown that temperature ramping protocols, beginning at ambient temperature and gradually increasing to optimal reaction temperature, often provide superior results compared to isothermal conditions [17].

The application of in situ generation to organozinc reagent formation has opened new synthetic possibilities [16] [17]. These protocols enable the direct formation of carbon-zinc bonds from alkyl halides, followed by immediate reaction with electrophilic substrates [16]. The elimination of isolation and purification steps significantly improves overall synthetic efficiency while reducing the potential for decomposition or side reactions [17].

Advanced in situ methodologies have incorporated activating agents such as trimethylsilyl chloride and ethylene bromide to enhance zinc surface reactivity [8] [17]. These additives function by removing surface oxide layers and promoting fresh metal exposure, effects that are particularly important when using commercial zinc powders that may contain surface contamination [8]. The use of ultrasonic activation in combination with chemical activators has proven especially effective for challenging substrates [8].

Research into zinc carbenoid generation through in situ methods has revealed important mechanistic insights [17]. Studies using diazo compounds as carbenoid precursors have demonstrated that zinc salts can effectively promote carbenoid formation without requiring preformed zinc-copper couples [17]. This methodology enables highly enantioselective cyclopropanation reactions when combined with appropriate chiral ligands [17].

In Situ ProtocolActivating AgentOptimal Temperature (°C)Reaction TimeSubstrate ScopeSelectivity
Zinc/CuCl₂None25-502-8 hoursAlkyl halidesModerate
Zn/Cu(OAc)₂TMSCl40-601-4 hoursCarbonyl compoundsHigh
Zn/CuIUltrasonic25-400.5-2 hoursAlkynesVery high
Zn/Cu(OTf)₂EtBr50-701-6 hoursAryl halidesHigh

The optimization of in situ generation protocols has led to the development of catalytic procedures where substoichiometric amounts of zinc can be employed [17]. These methodologies rely on efficient copper-mediated electron transfer cycles that amplify the effective reducing power of limited zinc quantities [17]. Catalytic approaches are particularly valuable for large-scale applications where zinc consumption and waste generation are important considerations [17].

The formation of organozinc intermediates from zinc-copper couple systems involves a complex multi-step process that has been elucidated through advanced spectroscopic techniques and computational studies. The mechanistic understanding has evolved significantly from simple insertion models to sophisticated two-step pathways involving surface intermediates.

Primary Formation Mechanism

The fundamental pathway for organozinc formation consists of two primary mechanistic steps: oxidative addition and solubilization. The initial oxidative addition step involves the insertion of zinc metal into carbon-halogen bonds, forming surface-bound organozinc intermediates. These intermediates persist on the zinc surface and can be directly observed using single-particle fluorescence microscopy techniques. The presence of copper in the couple activates the zinc surface, lowering the activation barriers for this critical step.

Polar aprotic solvents, particularly dimethyl sulfoxide, demonstrate remarkable acceleration of the oxidative addition process. Mechanistic studies utilizing fluorescence microscopy have pinpointed this acceleration specifically to the oxidative addition step rather than subsequent solubilization. The enhanced reactivity in dimethyl sulfoxide results from stabilization of transient charged intermediates formed during single-electron transfer pathways.

Surface Intermediate Characterization

Surface organozinc intermediates represent a previously unobservable class of reaction species that accumulate on zinc metal surfaces during direct insertion reactions. These intermediates exhibit remarkable persistence under ambient conditions and can be quantified through fluorescence intensity measurements. The formation of these species follows first-order kinetics with respect to organohalide concentration and demonstrates temperature-dependent behavior consistent with activation-controlled processes.

The structure of surface intermediates varies significantly with the nature of the coordinating environment. In tetrahydrofuran solutions, monomeric organozinc iodides predominate, while dimethyl sulfoxide coordination leads to the formation of RZnI(DMSO) complexes observable by proton nuclear magnetic resonance spectroscopy. These structural differences have profound implications for downstream reactivity patterns and selectivity profiles.

Solubilization Pathways

The transfer of surface organozinc intermediates to the solution phase represents the rate-determining step in many zinc-copper couple reactions. Lithium chloride demonstrates exceptional efficiency in promoting this solubilization through the formation of ate complexes with soluble lithium cations. The mechanistic model involves coordination of lithium chloride to zinc centers, generating (tetrahydrofuran)nLi[RZnX2] species that subsequently disproportionate into diorganozinc compounds and lithium zincate byproducts.

Alternative solubilization promoters include trimethylsilyl chloride, which operates through a distinct etching mechanism. Fluorescence lifetime imaging microscopy studies reveal that trimethylsilyl chloride gradually modifies the microenvironment of surface organozinc intermediates, consistent with progressive solubilization enhancement. The mechanistic pathway likely involves redox processes between trimethylsilyl chloride and zinc metal, compromising surface integrity and facilitating intermediate release.

Carbenoid Formation in Simmons-Smith Systems

Zinc-copper couple systems exhibit unique reactivity in carbenoid formation reactions, particularly in the classical Simmons-Smith cyclopropanation. The formation of iodomethylzinc iodide carbenoids from diiodomethane proceeds through initial oxidative addition to form ICH2ZnI intermediates. These carbenoid species demonstrate electrophilic character and react with alkenes through concerted methylene transfer mechanisms.

The role of copper in zinc-copper couples extends beyond simple surface activation to include electronic modification of the zinc centers. Copper enhances the reactivity of zinc through surface alloying phenomena, creating bimetallic sites with modified electronic properties. These sites demonstrate enhanced binding affinity for diiodomethane and facilitate carbenoid formation under milder conditions compared to pure zinc systems.

Surface Alloying Phenomena and Electron Transfer Mechanisms

Surface alloying between zinc and copper represents a fundamental aspect of zinc-copper couple reactivity that governs both electronic properties and catalytic behavior. Advanced computational studies using machine-learning molecular dynamics have provided unprecedented insight into the atomistic details of these alloying processes.

Atomistic Alloying Mechanisms

The incorporation of zinc atoms into copper surface structures proceeds through distinct mechanistic pathways depending on the surface region involved. At upper terraces, alloying occurs primarily through confinement of zinc step adatoms by other surface species, with activation energies ranging from 0.20 to 0.80 electron volts. This process is dominated by step fluctuations and the high mobility of surface adatoms at elevated temperatures.

Lower terrace alloying follows step-assisted direct exchange mechanisms, wherein zinc step adatoms displace copper surface atoms through concerted processes. These pathways exhibit higher activation barriers (0.76 to 1.41 electron volts) but benefit significantly from the presence of kink sites, which can reduce barriers by up to 0.5 electron volts. The displaced copper atoms typically migrate to step edge positions or form mobile surface adatoms.

Middle terrace incorporation represents the most challenging alloying pathway, occurring through wave deposition mechanisms and deep confinement processes. These mechanisms operate on longer timescales and require elevated temperatures exceeding 700 Kelvin. The incorporation at middle terraces proceeds via indirect exchange rather than local exchange mechanisms, contrary to previous scanning tunneling microscopy interpretations.

Electronic Structure Modifications

The formation of zinc-copper surface alloys results in significant electronic structure modifications that enhance reactivity toward organometallic chemistry. Density functional theory calculations reveal strong electronic redistribution between zinc and copper, with zinc 3d orbitals hybridizing extensively with oxygen 2p states when oxygen-containing species are present. This hybridization creates stable zinc-oxygen bonds that are more durable than corresponding copper-oxygen interactions.

The electronic modifications extend to frontier molecular orbital energies and charge transfer characteristics. Zinc incorporation into copper surfaces modifies work functions and creates localized electronic states that facilitate electron transfer processes. These electronic changes are particularly pronounced at bimetallic sites where zinc and copper atoms are in direct contact, creating unique electronic environments not present in pure metal systems.

Galvanic Effects and Charge Transfer

Zinc-copper couples exhibit pronounced galvanic effects arising from the difference in standard reduction potentials between zinc (-0.76 volts) and copper (+0.34 volts). Under standard conditions, electrons spontaneously flow from zinc to copper, creating a potential difference of 1.10 volts that drives various electrochemical processes.

These galvanic effects manifest in enhanced reactivity patterns and modified reaction pathways. In atmospheric corrosion studies, zinc-copper couples demonstrate accelerated zinc dissolution rates accompanied by copper protection. The micro-galvanic effects not only influence reaction rates but also determine the crystalline structure and morphology of reaction products. Crystalline zinc oxide and zinc formate formation is observed on zinc-copper patterned samples, while amorphous products predominate on pure zinc surfaces.

Electron Transfer Kinetics

Single-electron transfer mechanisms play crucial roles in organozinc formation from zinc-copper couples. Alkyl iodide oxidative addition proceeds through single-electron transfer pathways, generating transient charged intermediates that are stabilized by polar solvents or surface coordination effects. The kinetics of these electron transfer processes are influenced by the electronic structure of the bimetallic surface and the coordination environment of reactive sites.

Inner-sphere electron transfer mechanisms operate when direct contact exists between zinc and copper atoms. Fine contact between metal particles enables efficient electron transfer, with the effectiveness depending on the surface area of contact and the presence of oxide layers. Surface preparation and activation procedures significantly influence electron transfer efficiency by modifying interfacial contact quality.

Computational Modeling of Bimetallic Synergistic Effects

Computational approaches have become indispensable for understanding the complex electronic and structural factors governing zinc-copper couple reactivity. Density functional theory calculations, machine learning potentials, and molecular dynamics simulations provide complementary insights into bimetallic synergistic effects.

Density Functional Theory Studies

Extensive density functional theory investigations using functionals such as B3LYP, M05-2X, and optB86b-vdW have characterized the energetics of key reaction pathways in zinc-copper systems. Carbenoid formation reactions exhibit activation barriers ranging from 0.3 to 0.8 electron volts, depending on the local coordination environment and the presence of stabilizing ligands.

The computational studies reveal that zinc carbenoid species are best described as zinc-bound carbocations rather than classical carbene intermediates. This electronic description explains the electrophilic reactivity patterns observed experimentally and provides a foundation for understanding selectivity trends in cyclopropanation and insertion reactions.

Bimetallic zinc-copper sites demonstrate enhanced stabilization of carboxyl intermediates during carbon dioxide reduction reactions. The origin of this synergy derives from electronic effects wherein zinc-copper combinations stabilize key reaction intermediates more effectively than either pure zinc or pure copper surfaces. These electronic effects are quantified through analysis of partial charges, bond orders, and frontier molecular orbital energies.

Machine Learning Molecular Dynamics

Advanced machine learning approaches utilizing Gaussian process regression have enabled molecular dynamics simulations of zinc-copper surface alloying with first-principles accuracy. These studies employ active learning and on-the-fly training to construct force fields from a minimal database of density functional theory calculations, achieving force accuracy of 89 millielectron volts per angstrom.

The machine learning molecular dynamics simulations reveal the complete temporal evolution of zinc deposition and alloying on copper surfaces over microsecond timescales. The simulations demonstrate that surface alloying initiates at step edges and propagates to terraces through distinct mechanistic pathways. The coordination numbers of incorporated zinc atoms range from 8 to 11, with most zinc species remaining at surface positions rather than diffusing into bulk copper.

Temperature effects play crucial roles in alloying kinetics, with optimal temperatures around 700 Kelvin providing sufficient thermal energy for barrier crossing while maintaining structural integrity. Below 550 Kelvin, zinc atoms form islands on terraces that collapse upon heating, leading to step edge localization. Above 700 Kelvin, enhanced diffusion and step fluctuations accelerate alloying processes.

Thermodynamic Modeling and Phase Stability

Ab initio thermodynamic calculations provide insights into the phase stability and equilibrium compositions of zinc-copper alloy systems under reaction conditions. These studies reveal that zinc oxide species are generally more stable than metallic zinc clusters on oxide supports, consistent with experimental observations of zinc oxidation during catalytic processes.

The thermodynamic modeling indicates that complete reduction of zinc oxide clusters is unfavorable under typical methanol synthesis conditions. This finding has important implications for understanding the active phase composition in zinc-copper catalysts and explains the persistence of oxidized zinc species under reducing atmospheres.

Phase diagram calculations for zinc-copper systems reveal complex miscibility behavior with two distinct hexagonal close-packed phases separated by miscibility gaps. The computational approach combines density functional theory energetics with cluster expansion methods to predict phase boundaries and thermodynamic properties across the entire composition range.

Synergistic Effects in Catalytic Applications

Computational studies of zinc-copper bimetallic catalysts reveal pronounced synergistic effects that enhance activity and selectivity compared to monometallic systems. In carbon dioxide electroreduction, zinc-rich zinc-copper catalysts exhibit intrinsic activity for carbon monoxide formation superior to pure zinc, copper, or silver catalysts.

The origin of these synergistic effects derives from electronic modifications at bimetallic sites that stabilize key reaction intermediates. Specifically, the carboxyl intermediate formed during carbon dioxide reduction is stabilized through electronic effects involving both zinc and copper centers. This stabilization lowers activation barriers and enhances reaction rates under practical operating conditions.

Density functional theory calculations demonstrate that the synergistic effects are maximized at specific zinc-copper ratios and surface configurations. The optimal performance occurs when zinc and copper atoms are in direct contact, creating bimetallic active sites with unique electronic properties. These findings provide design principles for developing efficient zinc-copper catalysts for various applications.

Computational Validation and Experimental Correlation

The computational predictions have been extensively validated against experimental observations using various characterization techniques. Scanning tunneling microscopy results correlate well with molecular dynamics predictions of zinc distribution and surface morphology, providing confidence in the computational models.

However, computational studies also reveal limitations of experimental techniques under certain conditions. Scanning tunneling microscopy tip effects can significantly influence elementary processes such as vacancy formation and direct exchange, leading to potential artifacts in experimental observations. These findings highlight the complementary nature of computational and experimental approaches in mechanistic studies.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

12019-27-1

Dates

Last modified: 08-15-2023

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